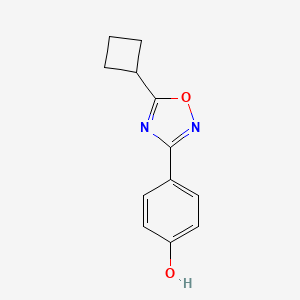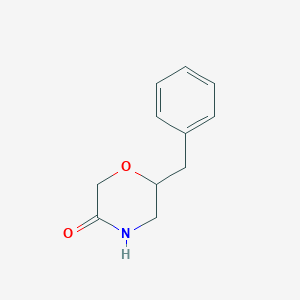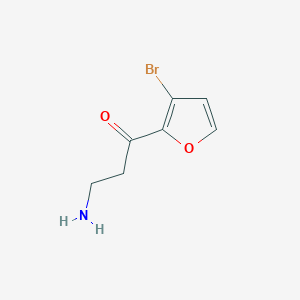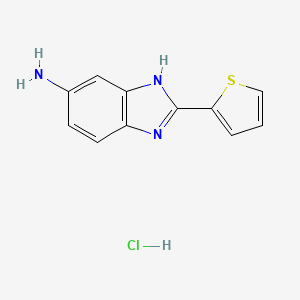
1-(2-Chloroethyl)-1-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethyl and a methyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-1-methylcyclopropane typically involves the reaction of cyclopropane derivatives with chloroethylating agents. One common method includes the reaction of 1-methylcyclopropane with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-(2-Chloroethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-methylcyclopropane.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, producing 1-(2-ethyl)-1-methylcyclopropane.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloroethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-1-methylcyclopropane involves its interaction with molecular targets, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This interaction can affect pathways involved in cell division and growth, making it a compound of interest in cancer research.
類似化合物との比較
1-(2-Chloroethyl)-1-methylcyclopropane can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound shares the chloroethyl group but differs in its overall structure and specific applications.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent, it also contains the chloroethyl group but has distinct pharmacological properties.
特性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |
InChIキー |
NKCXSIPUUAIFKI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)




![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)


![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
